6-(Trifluoromethyl)pyridine-3-carboxaldehyde

Vue d'ensemble

Description

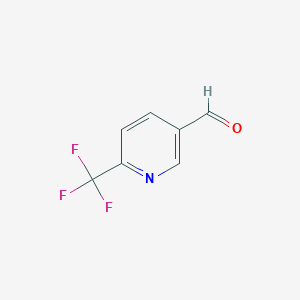

6-(Trifluoromethyl)pyridine-3-carboxaldehyde is an organic compound with the molecular formula C7H4F3NO. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which also contains a carboxaldehyde functional group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde typically involves the following steps:

Starting Material: The process begins with 2-trifluoromethyl-5-bromopyridine.

Reaction with Butyl Lithium: Under nitrogen protection, 2-trifluoromethyl-5-bromopyridine is dissolved in an organic solvent and cooled to -20 to 10°C. A stabilizer is added, followed by the dropwise addition of butyl lithium in n-hexane solution.

Addition of Dimethyl Formamide: After stirring, dimethyl formamide is added, and the mixture is allowed to warm to room temperature and stirred overnight.

Purification: The crude product is purified by recrystallization to obtain this compound with high purity.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves continuous production techniques to ensure high yield and purity while minimizing energy consumption and side reactions .

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

The aldehyde group undergoes oxidation to form carboxylic acids or reduction to primary alcohols under standard conditions.

Key Insight : The trifluoromethyl group enhances the electrophilicity of the aldehyde, accelerating reduction kinetics compared to non-fluorinated analogs .

Nucleophilic Additions

The aldehyde participates in nucleophilic additions, forming imines, hydrazones, or oximes.

Mechanistic Note : The electron-deficient pyridine ring directs nucleophilic attack at the aldehyde carbon, favoring regioselectivity .

Cycloaddition and Olefination Reactions

The compound engages in Wittig and Horner-Wadsworth-Emmons (HWE) reactions to form α,β-unsaturated carbonyl derivatives.

Application : These reactions are critical in synthesizing bioactive molecules, such as kinase inhibitors .

Condensation Reactions

The aldehyde undergoes Knoevenagel and aldol condensations to form extended π-conjugated systems.

Structural Impact : The trifluoromethyl group stabilizes the transition state via inductive effects, improving reaction efficiency .

Cross-Coupling Reactions

The pyridine ring facilitates palladium-catalyzed cross-coupling reactions, enhancing molecular complexity.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂O | 3-(Aryl)-6-(trifluoromethyl)pyridine | 60–75% |

Limitation : Steric hindrance from the trifluoromethyl group reduces yields in bulky aryl couplings .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Synthesis of Piperidine Derivatives

TFMPCA is utilized as a key intermediate in the synthesis of piperidine derivatives, which have potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that these derivatives exhibit promising biological activities, including inhibition of acetylcholinesterase, which is crucial for cognitive function .

1.2. Antimicrobial Activity

Research has demonstrated that TFMPCA and its derivatives possess antimicrobial properties. For instance, certain synthesized compounds have shown effectiveness against various bacterial strains, suggesting potential uses in developing new antibiotics .

1.3. Anticancer Properties

TFMPCA derivatives have also been explored for their anticancer activities. Some studies report that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .

Agrochemical Applications

2.1. Crop Protection

TFMPCA is a precursor in the synthesis of several agrochemicals aimed at protecting crops from pests and diseases. The trifluoromethyl group enhances the biological activity and selectivity of these compounds, leading to increased efficacy in pest control formulations .

2.2. Herbicides

The compound has been incorporated into herbicide formulations, where its unique chemical properties contribute to improved performance against a range of weed species. The introduction of the trifluoromethyl group often results in lower toxicity to non-target organisms while maintaining high effectiveness against target pests .

Material Science Applications

3.1. Organic Light Emitting Diodes (OLEDs)

Recent research highlights the potential of TFMPCA derivatives in the development of organic light-emitting diodes (OLEDs). The incorporation of pyridine moieties has been shown to enhance the photoluminescent properties of materials used in OLEDs, indicating a promising avenue for application in electronic devices .

3.2. Photocatalysis

TFMPCA has also been investigated for its photocatalytic properties. Certain derivatives demonstrate the ability to facilitate chemical reactions under light irradiation, which could be harnessed for environmental applications such as water purification and hydrogen production .

Safety and Environmental Impact

While TFMPCA exhibits beneficial applications, it is essential to consider its safety profile:

Mécanisme D'action

The mechanism of action of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde

- 4-(Trifluoromethyl)benzaldehyde

- 2-(Trifluoromethyl)pyridine-5-carboxaldehyde

Uniqueness

6-(Trifluoromethyl)pyridine-3-carboxaldehyde is unique due to the specific positioning of the trifluoromethyl and carboxaldehyde groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Activité Biologique

6-(Trifluoromethyl)pyridine-3-carboxaldehyde (CAS No. 386704-12-7) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's interaction with biological targets.

- Molecular Formula : C7H4F3N1O

- Molecular Weight : 175.11 g/mol

- Structure : The compound features a pyridine ring substituted with a trifluoromethyl group at the 6-position and an aldehyde functional group at the 3-position.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. The trifluoromethyl group can enhance binding affinity to certain proteins, potentially affecting enzyme activity or receptor interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that derivatives of trifluoromethyl-pyridines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were shown to induce apoptosis in MDA-MB-231 breast cancer cells, enhancing caspase-3 activity and causing morphological changes indicative of cell death at concentrations as low as 1.0 μM .

Microtubule Destabilization

Research indicates that some trifluoromethyl-pyridine derivatives act as microtubule-destabilizing agents, which can lead to cell cycle arrest and subsequent apoptosis in cancer cells. The mechanism involves interference with microtubule polymerization, a critical process for mitosis .

Toxicity Profile

The compound exhibits acute toxicity when ingested, classified as H301 (toxic if swallowed), and can cause skin irritation (H315) . This toxicity profile necessitates careful handling and further investigation into its safety for therapeutic applications.

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group significantly alters the biological activity of pyridine derivatives. SAR studies have shown that modifications at various positions on the pyridine ring can enhance or diminish biological efficacy. For example, compounds with substitutions at the 2-indolyl position demonstrated altered biological profiles, showcasing the importance of specific structural configurations in determining activity .

Case Studies

- Indolyl-Pyridinyl Compounds : A study evaluated a series of indolyl-pyridinyl-propenones, revealing that those containing a trifluoromethyl group exhibited enhanced cytotoxicity against glioblastoma cells compared to their non-fluorinated counterparts .

- Anticancer Screening : In another investigation, a library of pyridine derivatives was screened for anticancer activity, where several compounds showed promising results in inhibiting cell proliferation in breast cancer models .

Data Table: Biological Activity Summary

| Compound Name | Activity Type | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|---|

| This compound | Anticancer | MDA-MB-231 (Breast Cancer) | 1.0 | Apoptosis induction via caspase activation |

| Trifluoromethyl Indolyl Derivative | Microtubule Destabilization | GBM Cells | <10 | Disruption of microtubule polymerization |

| Other Pyridine Derivatives | Cytotoxic | Various Cancer Lines | Varies | Induction of methuosis |

Propriétés

IUPAC Name |

6-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPAGRCGPAXOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380641 | |

| Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386704-12-7 | |

| Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.